molecular formula C20H18N2O3 B7546329 2-Methyl-5-(2-phenylpyrrolidine-1-carbonyl)isoindole-1,3-dione

2-Methyl-5-(2-phenylpyrrolidine-1-carbonyl)isoindole-1,3-dione

Cat. No. B7546329
M. Wt: 334.4 g/mol
InChI Key: NRYFYJNFTIDAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(2-phenylpyrrolidine-1-carbonyl)isoindole-1,3-dione, also known as MPI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of isoindoline-1,3-dione derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(2-phenylpyrrolidine-1-carbonyl)isoindole-1,3-dione is not fully understood, but several studies have suggested that it acts by inducing apoptosis (programmed cell death) in cancer cells. 2-Methyl-5-(2-phenylpyrrolidine-1-carbonyl)isoindole-1,3-dione has been shown to activate the caspase cascade, which is a series of proteases that play a crucial role in the apoptotic process. Furthermore, 2-Methyl-5-(2-phenylpyrrolidine-1-carbonyl)isoindole-1,3-dione has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
2-Methyl-5-(2-phenylpyrrolidine-1-carbonyl)isoindole-1,3-dione has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of viral replication. Additionally, 2-Methyl-5-(2-phenylpyrrolidine-1-carbonyl)isoindole-1,3-dione has been shown to modulate the expression of several genes involved in cancer progression and inflammation. Furthermore, 2-Methyl-5-(2-phenylpyrrolidine-1-carbonyl)isoindole-1,3-dione has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.

Advantages and Limitations for Lab Experiments

2-Methyl-5-(2-phenylpyrrolidine-1-carbonyl)isoindole-1,3-dione has several advantages for lab experiments, including its high potency and selectivity against cancer cells, its ability to inhibit viral replication, and its low toxicity in normal cells. However, there are also some limitations, including the need for optimization of the synthesis method to improve the yield and purity of the compound and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 2-Methyl-5-(2-phenylpyrrolidine-1-carbonyl)isoindole-1,3-dione, including the optimization of the synthesis method to improve the yield and purity of the compound, the investigation of its mechanism of action, and the evaluation of its potential as a therapeutic agent in animal models. Furthermore, the development of 2-Methyl-5-(2-phenylpyrrolidine-1-carbonyl)isoindole-1,3-dione derivatives with improved potency and selectivity against cancer cells and the investigation of its combination therapy with other anticancer agents are also promising directions for future research.
Conclusion:
In conclusion, 2-Methyl-5-(2-phenylpyrrolidine-1-carbonyl)isoindole-1,3-dione is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Its potent cytotoxicity against cancer cells, inhibition of viral replication, and anti-inflammatory properties make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and to evaluate its potential as a therapeutic agent in animal models.

Synthesis Methods

2-Methyl-5-(2-phenylpyrrolidine-1-carbonyl)isoindole-1,3-dione can be synthesized using various methods, including the reaction of 2-methyl-5-nitroisoindoline-1,3-dione with 2-phenylpyrrolidine-1-carboxylic acid followed by reduction with hydrogen gas. Another method involves the reaction of 2-methyl-5-nitroisoindoline-1,3-dione with 2-phenylpyrrolidine-1-carboxamide in the presence of a reducing agent. The yield and purity of 2-Methyl-5-(2-phenylpyrrolidine-1-carbonyl)isoindole-1,3-dione can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.

Scientific Research Applications

2-Methyl-5-(2-phenylpyrrolidine-1-carbonyl)isoindole-1,3-dione has been extensively studied for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities. Several studies have shown that 2-Methyl-5-(2-phenylpyrrolidine-1-carbonyl)isoindole-1,3-dione exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. Furthermore, 2-Methyl-5-(2-phenylpyrrolidine-1-carbonyl)isoindole-1,3-dione has been shown to inhibit the replication of the hepatitis B virus and the human immunodeficiency virus (HIV). Additionally, 2-Methyl-5-(2-phenylpyrrolidine-1-carbonyl)isoindole-1,3-dione has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-methyl-5-(2-phenylpyrrolidine-1-carbonyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-21-19(24)15-10-9-14(12-16(15)20(21)25)18(23)22-11-5-8-17(22)13-6-3-2-4-7-13/h2-4,6-7,9-10,12,17H,5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYFYJNFTIDAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N3CCCC3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(2-phenylpyrrolidine-1-carbonyl)isoindole-1,3-dione

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